
n-(2-Fluorobenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-Fluorobenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a fluorobenzyl group attached to a pyrazolyl-propanamine backbone, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Fluorobenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the pyrazole derivative.
Formation of the Propanamine Backbone: The final step involves the alkylation of the pyrazole derivative with a suitable alkylating agent, such as a haloalkane, to form the propanamine backbone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and product stability.
Analyse Des Réactions Chimiques
Types of Reactions
n-(2-Fluorobenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorobenzyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Amines and reduced forms.
Substitution Products: Substituted benzyl derivatives.
Applications De Recherche Scientifique
n-(2-Fluorobenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of n-(2-Fluorobenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins.
Pathways Involved: It can modulate biochemical pathways, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-(2-Chlorobenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine: Similar structure with a chlorobenzyl group instead of a fluorobenzyl group.
n-(2-Methylbenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine: Similar structure with a methylbenzyl group.
Uniqueness
n-(2-Fluorobenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties, such as increased stability and specific interactions with biological targets.
Propriétés
Formule moléculaire |
C13H16FN3 |
|---|---|
Poids moléculaire |
233.28 g/mol |
Nom IUPAC |
N-[(2-fluorophenyl)methyl]-1-pyrazol-1-ylpropan-2-amine |
InChI |
InChI=1S/C13H16FN3/c1-11(10-17-8-4-7-16-17)15-9-12-5-2-3-6-13(12)14/h2-8,11,15H,9-10H2,1H3 |
Clé InChI |
SLHZGSLFQOOCKX-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C=CC=N1)NCC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B14909204.png)
![2-Amino-N-isobutylbenzo[d]thiazole-6-carboxamide](/img/structure/B14909208.png)
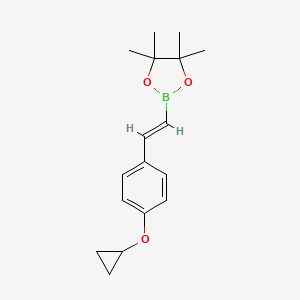


![6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B14909234.png)
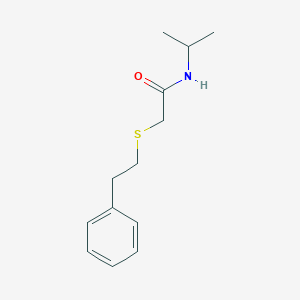
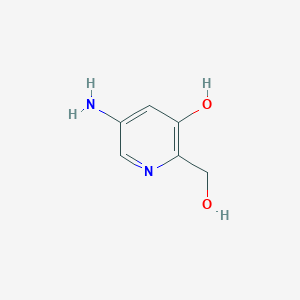

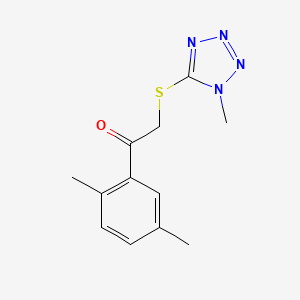
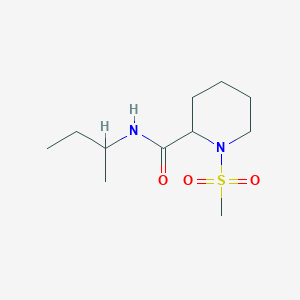
![5-Fluoro-2,7-diazaspiro[3.5]nonane](/img/structure/B14909281.png)
![N-(1-adamantylmethyl)-N-[(1S)-1-phenylethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14909290.png)

